molecular formula C22H19N5O2 B2403084 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide CAS No. 2034608-96-1

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide

Cat. No.: B2403084
CAS No.: 2034608-96-1
M. Wt: 385.427
InChI Key: TUQDCXXGULHTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a chemical probe of interest in early-stage biochemical and oncology research, designed for investigational purposes only. This compound features a hybrid structure incorporating multiple heterocyclic systems known to exhibit kinase-targeting activity. The 1-methyl-1H-pyrazol-4-yl moiety embedded within its structure is a privileged scaffold in medicinal chemistry, frequently appearing in potent inhibitors of various kinase targets relevant to cancer cell proliferation . For instance, compounds containing this specific group have demonstrated potent inhibitory activity against FLT3-ITD and its secondary mutants (D835Y, F691L), as well as the BCR-ABL pathway, which are critical drivers in acute myeloid leukemia (AML) and other hematological malignancies . Furthermore, the pyridinyloxy-benzamide component of the molecule is structurally similar to motifs found in type II kinase inhibitors, which are known for their high selectivity by targeting the unique DFG-out inactive conformation of kinases . This molecular architecture suggests potential as a starting point for investigating signaling pathways involved in oncogenesis. Researchers can utilize this compound as a tool to explore kinase function and signaling transduction mechanisms in controlled laboratory settings. It is supplied exclusively for non-clinical, in vitro research. Intended Use: This product is provided "For Research Use Only (RUO)". It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle all chemical compounds with appropriate safety precautions and in compliance with all local and national regulations.

Properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-pyridin-2-yloxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-27-15-18(14-26-27)20-9-8-16(12-24-20)13-25-22(28)17-5-4-6-19(11-17)29-21-7-2-3-10-23-21/h2-12,14-15H,13H2,1H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQDCXXGULHTHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanism of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H15N5OC_{16}H_{15}N_{5}O with a molecular weight of 293.32 g/mol. The compound features a complex structure involving multiple heterocycles, which are known to enhance biological activity.

Pharmacological Properties

The compound exhibits a range of biological activities, including:

  • Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs demonstrate significant anticancer properties, particularly through the inhibition of key signaling pathways involved in tumor growth and metastasis .
  • Anti-inflammatory Effects : The presence of the pyrazole and pyridine rings is associated with anti-inflammatory activity, potentially through the modulation of cytokine production and inflammatory mediators .
  • Antimicrobial Activity : Similar derivatives have shown efficacy against various bacterial strains, suggesting that this compound may also possess antimicrobial properties .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes or receptors. For instance, it may inhibit enzymes involved in cancer cell proliferation or modulate receptor activity related to inflammation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduced cytokine levels
AntimicrobialActivity against Gram-positive bacteria

Research Highlights

  • A study on similar compounds indicated that derivatives with a pyrazole moiety showed potent anticancer effects with IC50 values in the low micromolar range against various cancer cell lines .
  • Another investigation revealed that compounds structurally related to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several pharmacologically active benzamide derivatives. Below is a detailed comparison with key analogs:

Structural and Functional Analogs

Key Findings and Differentiation

Structural Flexibility: The target compound’s pyridin-2-yloxy group distinguishes it from analogs like flumbatinib (pyridin-3-ylpyrimidine) and benzoquinazolinone 12 (quinazolinone core). This substitution may influence binding to polar kinase domains or GPCRs . Unlike flumbatinib and Compound 25, it lacks a methylpiperazine group, which is critical for solubility and blood-brain barrier penetration in tyrosine kinase inhibitors .

Target Selectivity: While benzoquinazolinone 12 is selective for M1mAChR, the target compound’s pyridin-2-yloxy group may favor kinase interactions (e.g., DDR1/2 or RET) similar to Formula I in . Flumbatinib and Compound 25 prioritize bulky substituents (trifluoromethyl, quinazoline) for kinase active-site binding, whereas the target compound’s simpler benzamide scaffold may allow broader target exploration .

Synthetic Accessibility :

  • The synthesis of pyrazol-4-ylpyridine intermediates (as in and ) is well-established, suggesting the target compound could be synthesized with moderate yields (e.g., 73% for Compound 25) .

Solubility and Pharmacokinetics: Pyridin-2-yloxy and pyrazol-4-yl groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., benzoquinazolinone 12), as suggested by solubility trends in pyrazole derivatives .

Q & A

What are the optimal reaction conditions for synthesizing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-yloxy)benzamide?

Basic Research Question
To achieve high yields and purity, multi-step synthesis typically requires precise control of reaction parameters. Key factors include:

  • Temperature : Moderate heating (e.g., 35–80°C) to promote coupling reactions while avoiding decomposition .
  • Catalysts : Copper(I) bromide or palladium-based catalysts for cross-coupling steps involving pyridine or pyrazole moieties .
  • Solvent Choice : Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) enhance solubility of intermediates .
  • Purification : Chromatographic techniques (e.g., silica gel column chromatography with gradients of ethyl acetate/hexane) to isolate the final product .

How can researchers confirm the structural integrity of this compound?

Basic Research Question
Analytical validation involves:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions and integration ratios, particularly for methyl-pyrazole and pyridin-2-yloxy groups .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., m/z values matching [M+H]+ ions) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles in crystalline forms .

What advanced strategies resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question
Discrepancies in biological activity (e.g., varying IC50_{50} values) may arise from:

  • Experimental Design : Use statistical Design of Experiments (DOE) to isolate variables (e.g., cell line specificity, solvent effects) .
  • Structural Analog Comparison : Compare activity profiles of derivatives (e.g., methyl vs. ethyl substitutions on pyrazole) to identify structure-activity relationships .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

How does the compound’s reactivity vary under different pH or solvent conditions?

Advanced Research Question
Functional groups dictate reactivity:

  • Pyridin-2-yloxy Group : Susceptible to hydrolysis under acidic conditions; monitor via HPLC to track degradation products .
  • Benzamide Core : Stable in polar solvents but may undergo nucleophilic substitution in basic media (e.g., with amines) .
  • Methyl-Pyrazole : Resistant to oxidation but prone to demethylation under strong reducing agents (e.g., NaBH4_4 with catalysts) .

What computational methods predict binding mechanisms with biological targets?

Advanced Research Question
To elucidate interactions with enzymes or receptors:

  • Molecular Docking : Use software like AutoDock to model binding to kinase domains or GPCRs, focusing on pyridine and benzamide interactions .
  • Quantum Chemical Calculations : Assess electron distribution in the pyrazole ring to predict sites for electrophilic attack .
  • MD Simulations : Evaluate stability of ligand-receptor complexes over time (e.g., RMSD analysis) .

How can researchers address low solubility in biological assays?

Advanced Research Question
Poor solubility complicates in vitro testing. Mitigation strategies include:

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO to avoid cytotoxicity) .
  • Prodrug Design : Introduce hydrophilic groups (e.g., sulfonate esters) to the benzamide moiety .
  • Nanoparticle Encapsulation : Lipid-based carriers to enhance bioavailability while maintaining activity .

What methodologies identify metabolic pathways or degradation products?

Advanced Research Question
To study pharmacokinetics:

  • LC-MS/MS : Track metabolites in hepatocyte incubations; focus on hydroxylation or glucuronidation of the pyridine ring .
  • Isotope Labeling : Use 14^{14}C-labeled compounds to quantify excretion pathways in animal models .
  • Stability Testing : Accelerated degradation studies under UV light or oxidative conditions (H2_2O2_2) to predict shelf-life .

How do structural modifications impact selectivity for therapeutic targets?

Advanced Research Question
Rational design of derivatives requires:

  • SAR Studies : Replace methyl-pyrazole with bulkier groups (e.g., cyclopropyl) to assess steric effects on binding .
  • Bioisosteric Replacement : Substitute pyridin-2-yloxy with thiophene or furan to modulate electron density .
  • Free Energy Perturbation (FEP) : Computational modeling to predict affinity changes upon substitution .

Notes

  • Data Sources : Excluded non-academic platforms (e.g., BenchChem). Relied on synthetic protocols , analytical methods , and computational frameworks .
  • Contradictions Addressed : Emphasized DOE and comparative structural analysis to reconcile conflicting data.
  • Methodological Focus : Answers prioritize experimental workflows over theoretical definitions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.